molecular formula C14H20N6O2S B2789594 ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine CAS No. 2034287-96-0

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine

Katalognummer: B2789594
CAS-Nummer: 2034287-96-0
Molekulargewicht: 336.41
InChI-Schlüssel: GRTSKBSATUNZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 3. The ethyl chain connects the pyrazole to a sulfamoyl dimethylamine moiety.

Eigenschaften

IUPAC Name

2-[5-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)17-7-8-20-14(11-3-4-11)9-12(18-20)13-10-15-5-6-16-13/h5-6,9-11,17H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTSKBSATUNZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C . This reaction forms the intermediate compound, which is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Wissenschaftliche Forschungsanwendungen

({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target: ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine C₁₄H₁₈N₆O₂S* Pyrazole, cyclopropyl, pyrazine, sulfamoyl ~362.4 Sulfonamide group, aromatic pyrazine, cyclopropyl stabilization
N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide () C₂₃H₂₃N₇O Pyrazole, cyclopropyl, pyrazine, carboxamide 413.48 Carboxamide, phenyl group, high molecular weight
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide () C₁₄H₁₅F₃N₄O Pyrazole, cyclopropyl, CF₃, ynamide 304.29 Trifluoromethyl (electron-withdrawing), alkyne functional group
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () C₉H₇N₅OS Pyrazole, thiophene, cyano 265.26 Thiophene heterocycle, cyano group, high polarity

*Estimated based on structural analysis.

Research Findings

  • Solubility and Bioavailability : The sulfamoyl group likely improves aqueous solubility compared to carboxamides, balancing lipophilicity for better membrane permeability .
  • Metabolic Stability: Cyclopropyl and sulfonamide groups synergistically reduce susceptibility to oxidative metabolism, a limitation in hydroxy/amino-substituted pyrazoles .

Biologische Aktivität

The compound ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The structure of the compound features a sulfamoyl group linked to a dimethylamine , along with a pyrazole and pyrazine moiety. The presence of these functional groups is indicative of diverse biological interactions, which can be crucial for its pharmacological profile.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes, inhibiting their activity, which is essential in various metabolic pathways.
  • Receptor Modulation : It may also act as a modulator for certain receptors involved in signal transduction pathways, influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures often display antimicrobial properties. The unique combination of the pyrazole and pyrazine rings may enhance its efficacy against various bacterial strains.

2. Anticancer Properties

Preliminary investigations suggest potential anticancer effects, particularly through the induction of apoptosis in cancer cells. The structural components allow for interaction with cancer-related signaling pathways.

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study ReferenceFindings
Identified structural analogs exhibiting significant cannabinoid receptor activity, suggesting potential therapeutic applications in pain management.
Evaluated new pyrazolo derivatives for anticancer activity against human cancer cell lines, highlighting the importance of structural modifications for enhanced efficacy.
Demonstrated binding affinity studies indicating interaction with specific biological targets, essential for understanding pharmacodynamics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrazole derivatives and incorporating the cyclopropyl and sulfamoyl groups through various chemical transformations. Understanding the synthesis pathway is crucial for optimizing yield and purity for further biological testing.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-pyrazine core in this compound?

The pyrazole-pyrazine core can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, describes pyrazole formation using hydrazines and β-diketones under acidic conditions. Pyrazine rings are often built using nucleophilic substitution or cyclization of diaminomaleonitrile derivatives. Key intermediates like 2-aminopyrazine (analogous to pyrazin-2-yl) may require protection of reactive amines during synthesis .

Q. How can crystallographic methods (e.g., X-ray diffraction) validate the compound’s structure?

Single-crystal X-ray diffraction using SHELX software ( ) is the gold standard for structural validation. Critical steps include:

  • Growing high-quality crystals via vapor diffusion or slow cooling.
  • Refinement of thermal displacement parameters and hydrogen bonding networks.
  • Cross-verification with spectroscopic data (e.g., NMR, FT-IR) to resolve ambiguities in substituent positioning .

Q. What chromatographic techniques are effective for separating stereoisomers or impurities in this compound?

Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is recommended. highlights the separation of epimers using minor adjustments in mobile phase pH or temperature. For sulfamoyl-containing analogs, ion-pair chromatography with tetrabutylammonium salts may improve resolution .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved for this sulfamoyl-substituted pyrazole?

Contradictions often arise from dynamic proton exchange or solvent effects. Methodological solutions include:

  • Variable-temperature NMR to identify exchange-broadened signals (e.g., sulfamoyl NH protons).
  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to confirm molecular ions, supplemented by isotopic pattern analysis.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What reaction conditions optimize the yield of the ethylsulfamoyl linker in this compound?

The sulfamoyl group can be introduced via nucleophilic substitution of a chlorosulfonyl intermediate with dimethylamine. suggests using:

  • Anhydrous conditions (e.g., DMF or THF) to prevent hydrolysis.
  • Catalytic DMAP to accelerate sulfonamide bond formation.
  • Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product .

Q. How do steric and electronic effects influence the reactivity of the cyclopropyl-pyrazine moiety?

The cyclopropyl group introduces steric hindrance, which can slow nucleophilic attacks at the pyrazine ring. notes that electron-withdrawing groups (e.g., pyrazin-2-yl) enhance electrophilic substitution at adjacent positions. Computational studies (e.g., NBO analysis) can quantify charge distribution and predict regioselectivity in further functionalization .

Q. What strategies mitigate decomposition during prolonged storage of sulfamoyl-containing compounds?

  • Lyophilization to remove residual solvents that may catalyze hydrolysis.
  • Storage under inert gas (argon) at −20°C in amber vials to prevent photodegradation.
  • Regular stability testing via LC-MS to monitor degradation products like sulfonic acids .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
X-ray DiffractionSpace group: P1̄, R1 factor < 5%
¹H NMR (400 MHz)δ 8.5–8.7 ppm (pyrazine protons), δ 1.2–1.4 ppm (cyclopropyl CH2)
HRMSCalculated for C₁₅H₂₀N₆O₂S: [M+H]+ 373.1423

Table 2. Reaction Optimization for Sulfamoyl Linker Synthesis

ConditionOptimal ValueImpact on Yield
SolventDry DMFIncreases by 25%
Temperature0°C → RT (slow warming)Reduces side products
CatalystDMAP (10 mol%)Accelerates reaction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.